molecular formula C29H25Cl2N3O4S B11566478 N-(3-Chloro-4-methylphenyl)-N-({N'-[(E)-{4-[(4-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

N-(3-Chloro-4-methylphenyl)-N-({N'-[(E)-{4-[(4-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Cat. No.: B11566478
M. Wt: 582.5 g/mol
InChI Key: SEPYQLUCUYIMLN-KCSSXMTESA-N
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Description

“N-(3-Chloro-4-methylphenyl)-N-({N’-[(E)-{4-[(4-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide” is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-Chloro-4-methylphenyl)-N-({N’-[(E)-{4-[(4-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the hydrazine derivative: Reacting 4-[(4-chlorophenyl)methoxy]benzaldehyde with hydrazine to form the corresponding hydrazone.

    Sulfonamide formation: Reacting the hydrazone with 3-chloro-4-methylbenzenesulfonyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions may target the nitro or sulfonamide groups.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may be used to study the effects of sulfonamide derivatives on various biological pathways.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “N-(3-Chloro-4-methylphenyl)-N-({N’-[(E)-{4-[(4-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide” likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “N-(3-Chloro-4-methylphenyl)-N-({N’-[(E)-{4-[(4-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide” lies in its complex structure, which may confer unique chemical reactivity and biological activity compared to simpler sulfonamides.

Properties

Molecular Formula

C29H25Cl2N3O4S

Molecular Weight

582.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C29H25Cl2N3O4S/c1-21-7-14-25(17-28(21)31)34(39(36,37)27-5-3-2-4-6-27)19-29(35)33-32-18-22-10-15-26(16-11-22)38-20-23-8-12-24(30)13-9-23/h2-18H,19-20H2,1H3,(H,33,35)/b32-18+

InChI Key

SEPYQLUCUYIMLN-KCSSXMTESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4)Cl

Origin of Product

United States

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